4-Methoxybenzaldehyde-d1

説明

The exact mass of the compound p-Anisaldehyde-|A-d1 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

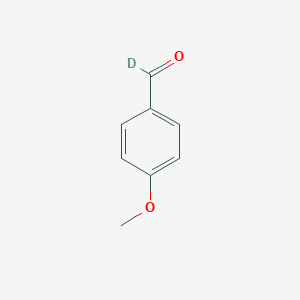

Structure

3D Structure

特性

IUPAC Name |

deuterio-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSNZINYAWTAHE-RAMDWTOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460063 |

Source

|

| Record name | p-Anisaldehyde-|A-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19486-71-6 |

Source

|

| Record name | p-Anisaldehyde-|A-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzaldehyde-a-d1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxybenzaldehyde-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-Methoxybenzaldehyde-d1, a deuterated analog of 4-Methoxybenzaldehyde (B44291). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of isotopically labeled compounds. The guide details the physical and chemical properties, spectroscopic data, synthesis, and metabolic fate of this compound, with a focus on the implications of deuterium (B1214612) substitution.

Core Chemical Properties

This compound, also known as p-anisaldehyde-d1, is a synthetic aromatic aldehyde in which the hydrogen atom of the formyl group is replaced with its stable isotope, deuterium. This isotopic substitution imparts unique properties that are valuable in various research and development applications, particularly in mechanistic studies and for altering metabolic profiles of parent molecules.

Physical and Chemical Properties

The physical and chemical properties of this compound are closely related to its non-deuterated counterpart. The primary difference lies in the molecular weight due to the presence of deuterium.

| Property | This compound | 4-Methoxybenzaldehyde |

| Molecular Formula | C₈H₇DO₂ | C₈H₈O₂ |

| Molecular Weight | 137.15 g/mol | 136.15 g/mol |

| CAS Number | 19486-71-6 | 123-11-5 |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Odor | Similar to hawthorn, sweet, floral | Similar to hawthorn, sweet, floral |

| Boiling Point | 248 °C (lit.) | 248-249 °C (lit.) |

| Melting Point | -1 °C (lit.) | -1 °C (lit.) |

| Density | 1.127 g/mL at 25 °C | 1.123 g/mL at 20 °C |

| Refractive Index | Not specified | n20/D 1.573 (lit.) |

| Solubility | Soluble in ethanol, ether, acetone, chloroform | Insoluble in water; soluble in ethanol, ether, acetone, chloroform |

| InChI | 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6D | 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 |

| InChI Key | ZRSNZINYAWTAHE-RAMDWTOOSA-N | ZRSNZINYAWTAHE-UHFFFAOYSA-N |

| SMILES | [2H]C(=O)c1ccc(OC)cc1 | O=Cc1ccc(OC)cc1 |

Spectroscopic Data

The spectroscopic data for this compound is distinguished from the non-deuterated form primarily by the absence of the aldehyde proton signal in ¹H NMR and the altered fragmentation pattern in mass spectrometry.

| Spectroscopic Data | This compound (Predicted/Reported) | 4-Methoxybenzaldehyde (Reported) |

| ¹H NMR | Aromatic protons: δ 7.85 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H); Methoxy (B1213986) protons: δ 3.88 (s, 3H). The aldehyde proton signal at ~9.87 ppm is absent.[1] | Aldehyde proton: δ 9.87 (s, 1H); Aromatic protons: δ 7.85 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H); Methoxy protons: δ 3.88 (s, 3H).[1] |

| ¹³C NMR | Aldehyde carbon: δ ~190 (triplet, J(C,D) ≈ 25-30 Hz); Aromatic and methoxy carbons similar to non-deuterated form: δ 164.6, 131.9, 130.2, 114.2, 55.6. | Aldehyde carbon: δ 190.7; Aromatic carbons: δ 164.6, 131.9, 130.2, 114.2; Methoxy carbon: δ 55.6. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 137. Key fragments: m/z 136 (loss of D), m/z 108 (loss of -CDO), m/z 94, m/z 78. | Molecular Ion (M⁺): m/z 136. Key fragments: m/z 135 (loss of H), m/z 107 (loss of -CHO), m/z 92, m/z 77.[2] |

| FTIR | C-D stretch of aldehyde: ~2100-2200 cm⁻¹ (weak); C=O stretch: ~1685 cm⁻¹; C-O-C stretch: ~1250 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹. | C-H stretch of aldehyde: ~2720 and 2820 cm⁻¹; C=O stretch: ~1685 cm⁻¹; C-O-C stretch: ~1250 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its characterization using various analytical techniques.

Synthesis of this compound

A modern and efficient method for the formyl-selective deuteration of aldehydes utilizes a synergistic combination of photoredox and organic catalysis with D₂O as the deuterium source.[3][4]

Reaction: Formyl-selective H/D exchange.

Procedure:

-

To an oven-dried 10 mL Schlenk tube, add 4-methoxybenzaldehyde (0.3 mmol, 1.0 equiv), a thiol catalyst (e.g., 2-mercaptobenzoic acid, 0.06 mmol, 0.2 equiv), and a photoredox catalyst (e.g., a polyoxometalate, 0.003 mmol, 0.01 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add D₂O (1.5 mmol, 5.0 equiv) and a suitable organic solvent (e.g., 1.5 mL of acetonitrile).

-

Stir the reaction mixture at room temperature under irradiation with blue LEDs (450 nm).

-

Monitor the reaction progress by ¹H NMR by observing the disappearance of the aldehyde proton signal.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound.

Analytical Characterization

Objective: To determine the purity and confirm the isotopic enrichment of this compound.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

-

Accurately weigh and add a suitable internal standard (e.g., maleic acid, with a known purity) to the same NMR tube.

-

Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Cap the tube and vortex to ensure complete dissolution.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Integrate a well-resolved signal of the analyte (e.g., the aromatic protons) and a signal of the internal standard.

-

Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.

-

Confirm the absence of the aldehyde proton signal around 9.87 ppm to verify high isotopic enrichment.

-

Objective: To confirm the molecular formula and analyze the fragmentation pattern of this compound.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer via direct injection or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Use a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI) to generate ions.

-

Acquire the mass spectrum in a high-resolution mode (e.g., on an Orbitrap or TOF instrument) to obtain accurate mass measurements.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion ([M]⁺ or [M+H]⁺) and compare it with the theoretical exact mass of C₈H₇DO₂.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. For EI, expect to see the molecular ion at m/z 137, and key fragments corresponding to the loss of deuterium (m/z 136) and the deuterated formyl group (m/z 108).

-

Objective: To identify the functional groups present in this compound, particularly the C-D and C=O stretching vibrations.

Procedure:

-

Sample Preparation:

-

Place a small drop of the neat liquid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands. Look for the C-D stretching vibration of the aldehyde group around 2100-2200 cm⁻¹, the C=O stretching vibration around 1685 cm⁻¹, and the C-O-C stretching of the methoxy group around 1250 cm⁻¹. The characteristic C-H stretching vibrations of the aldehyde at ~2720 and 2820 cm⁻¹ should be absent or significantly diminished.

-

Relevance in Drug Development: The Kinetic Isotope Effect

The primary rationale for using deuterated compounds like this compound in drug development is to leverage the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly for the deuterated compound.[5]

Metabolic Pathway of 4-Methoxybenzaldehyde

4-Methoxybenzaldehyde is primarily metabolized in vivo through oxidation of the aldehyde group to a carboxylic acid, forming 4-methoxybenzoic acid. This reaction is catalyzed by aldehyde dehydrogenase (ALDH) enzymes.[6][7] Cytochrome P450 (CYP) enzymes can also be involved in the metabolism of aromatic aldehydes.[8][9]

As depicted in the diagram, the oxidation of the aldehyde is the primary metabolic route. By replacing the formyl hydrogen with deuterium, the rate of this oxidation (k_D) is significantly reduced compared to the non-deuterated compound (k_H). This has several potential benefits in drug development:

-

Increased Half-Life: A slower rate of metabolism can lead to a longer plasma half-life of a drug, potentially allowing for less frequent dosing.[10]

-

Reduced Peak Plasma Concentrations: Slower metabolism can lead to lower and more sustained plasma concentrations, which may reduce dose-dependent side effects.

-

Altered Metabolite Profile: By slowing down one metabolic pathway, other metabolic routes may become more prominent, which can be advantageous if the primary metabolite is associated with toxicity.

-

Improved Bioavailability: For drugs that undergo significant first-pass metabolism in the liver, deuteration at the metabolic "soft spot" can increase oral bioavailability.

This compound serves as a valuable tool for studying these principles. It can be used as an internal standard in pharmacokinetic studies of 4-Methoxybenzaldehyde or as a building block in the synthesis of more complex deuterated drug candidates.[11]

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Solved The mass spectrum of 4-methoxybenzaldehyde B is shown | Chegg.com [chegg.com]

- 3. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldehyde Reduction by Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Human Metabolome Database: Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686) [hmdb.ca]

An In-depth Technical Guide on the Physical Properties of 4-Methoxybenzaldehyde-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Methoxybenzaldehyde-d1. It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize deuterated compounds. This document presents key physical data in a structured format, outlines standard experimental protocols for their determination, and includes a workflow diagram for a common application.

Core Physical Properties

This compound, also known as p-Anisaldehyde-α-d1, is a deuterated analog of 4-Methoxybenzaldehyde. The incorporation of a deuterium (B1214612) atom at the formyl position results in a mass shift of +1, making it a valuable tool in various analytical techniques, particularly as an internal standard in mass spectrometry. Below is a comparative summary of the key physical properties for both the deuterated and non-deuterated forms.

Table 1: Comparative Physical Properties of this compound and 4-Methoxybenzaldehyde

| Property | This compound (formyl-d1) | 4-Methoxybenzaldehyde |

| CAS Number | 19486-71-6 | 123-11-5[1] |

| Molecular Formula | C₈H₇DO₂ | C₈H₈O₂[1] |

| Molecular Weight | 137.15 g/mol | 136.15 g/mol [2] |

| Boiling Point | 248 °C (lit.) | 247-249 °C (at 1013 hPa)[2] |

| Melting Point | Not explicitly specified | 0 °C[3] |

| Density | 1.127 g/mL at 25 °C | 1.12 g/cm³ at 25 °C[2] |

| Refractive Index (n20/D) | Not explicitly specified | 1.573 (lit.)[1] |

| Isotopic Purity | 98 atom % D | Not Applicable |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties listed above. These protocols are standard procedures in organic chemistry and are applicable for the characterization of this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

Materials:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample (a few mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or an oil bath.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[4][5]

Density is the mass per unit volume of a substance. For liquids, this can be determined accurately using a pycnometer or more simply with a graduated cylinder and a balance.

Materials:

-

Electronic balance

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Sample of this compound

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.

-

A specific volume of the liquid sample (e.g., 10 mL) is carefully measured into the graduated cylinder. The volume should be read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by the measured volume (Density = Mass/Volume).[6][7] For higher precision, a pycnometer is used, which is a flask with a specific, accurately known volume.

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often measured using an Abbe refractometer.

Materials:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry.

-

The refractometer is connected to a constant temperature water bath, typically set to 20°C.

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.

-

The two prisms are closed and clamped together, spreading the liquid into a thin film.

-

Light is directed through the sample, and the user looks through the eyepiece.

-

The control knob is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is then read directly from the instrument's scale.[8]

Application Workflow: Use as an Internal Standard in LC-MS

Deuterated compounds like this compound are frequently used as internal standards in quantitative analysis by mass spectrometry. They are ideal because they co-elute with the analyte but are distinguishable by their mass-to-charge ratio. The following diagram illustrates a typical workflow for its use in a liquid chromatography-mass spectrometry (LC-MS) experiment.

Caption: Workflow for quantification using an internal standard.

References

- 1. volochem.com [volochem.com]

- 2. 4-Methoxybenzaldehyde for synthesis | 123-11-5 [sigmaaldrich.com]

- 3. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acs.org [acs.org]

- 8. davjalandhar.com [davjalandhar.com]

A Technical Guide to 4-Methoxybenzaldehyde-d1 for Researchers and Drug Development Professionals

An in-depth examination of 4-Methoxybenzaldehyde-d1 as an internal standard in quantitative bioanalysis, complete with supplier specifications, detailed experimental protocols, and workflow visualizations.

This technical guide is designed for researchers, scientists, and drug development professionals who require a reliable internal standard for the quantitative analysis of 4-methoxybenzaldehyde (B44291) (also known as p-anisaldehyde) or structurally related compounds. This compound, a deuterated analog of 4-methoxybenzaldehyde, serves as an ideal internal standard for mass spectrometry-based assays, offering enhanced accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.

The Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A deuterated internal standard like this compound is chemically and physically almost identical to the analyte of interest, 4-methoxybenzaldehyde. This similarity ensures that both compounds co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. By adding a known amount of the deuterated standard to the samples, any variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement can be normalized, leading to highly reliable and reproducible quantitative results.

Suppliers and Specifications of this compound

Several reputable suppliers offer this compound for research and development purposes. The table below summarizes the key specifications from prominent suppliers to aid in the selection of the most suitable material for your analytical needs.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Molecular Weight |

| Sigma-Aldrich | 4-Methoxybenzaldehyde-α-d1 | 19486-71-6 | 98 atom % D | 96% (CP) | 137.15 |

| LGC Standards | 4-Methoxybenzaldehyde-alpha-d1 | 19486-71-6 | 98 atom % D | min 96% | 137.0587 |

| CDN Isotopes | 4-Methoxybenzaldehyde-α-d1 | 19486-71-6 | 98 atom % D | 96% | 137.16 |

Note: Specifications are subject to change and may vary by lot. It is recommended to consult the supplier's Certificate of Analysis for the most current and detailed information.

Experimental Protocol: Quantitative Analysis of 4-Methoxybenzaldehyde in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of 4-methoxybenzaldehyde in a biological matrix, such as human plasma, using this compound as an internal standard. This protocol is a representative example and may require optimization for specific applications and instrumentation.

Materials and Reagents

-

4-Methoxybenzaldehyde (analyte) reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-methoxybenzaldehyde in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Analyte Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation and SPE)

-

Sample Spiking: To 100 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of the internal standard working solution (50 ng/mL). For calibration standards, spike with the appropriate analyte working solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

4-Methoxybenzaldehyde: Precursor ion (Q1) m/z 137.1 -> Product ion (Q3) m/z 109.1

-

This compound: Precursor ion (Q1) m/z 138.1 -> Product ion (Q3) m/z 110.1

-

Data Analysis

The concentration of 4-methoxybenzaldehyde in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the standards.

Visualizing the Workflow and Principles

The following diagrams, created using the DOT language, illustrate the key processes involved in the quantitative analysis using a deuterated internal standard.

Caption: A typical experimental workflow for the quantitative analysis of 4-methoxybenzaldehyde in plasma using a deuterated internal standard.

Caption: The principle of using a deuterated internal standard to correct for analytical variability.

Conclusion

This compound is an essential tool for researchers and drug development professionals requiring accurate and precise quantification of 4-methoxybenzaldehyde. Its use as an internal standard in LC-MS/MS assays mitigates the impact of matrix effects and other sources of analytical variability, leading to high-quality, reliable data. The information and protocols provided in this guide offer a comprehensive resource for the successful implementation of this compound in quantitative bioanalysis.

Technical Guide: 4-Methoxybenzaldehyde-d1 (CAS No. 19486-71-6)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxybenzaldehyde-d1, also known as p-Anisaldehyde-α-d1, is the deuterated form of 4-Methoxybenzaldehyde (B44291) (p-Anisaldehyde). This isotopically labeled compound is a valuable tool in analytical and metabolic research. Its primary application is as an internal standard in quantitative analyses by mass spectrometry (GC-MS or LC-MS) due to its chemical similarity and mass difference from the unlabeled analog. This guide provides a comprehensive overview of its properties, synthesis, and applications.

Quantitative Data

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 19486-71-6 | N/A |

| Molecular Formula | C₈H₇DO₂ | N/A |

| Molecular Weight | 137.15 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 248 °C (of unlabeled) | N/A |

| Density | 1.119 g/mL at 25 °C (of unlabeled) | N/A |

| Solubility | Miscible with ethanol, ether; very soluble in acetone, chloroform. | N/A |

Table 2: Product Specifications

| Specification | Value |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 96% |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of formyl-deuterated benzaldehydes is the reduction of the corresponding acid chloride with a deuterated reducing agent.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Preparation of 4-Methoxybenzoyl chloride: 4-Methoxybenzoic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), and heated to reflux. The reaction is monitored for the cessation of gas evolution. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-methoxybenzoyl chloride.

-

Deuterated Reduction: The crude 4-methoxybenzoyl chloride is dissolved in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF). The solution is cooled in an ice bath, and a solution of a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), in dry THF is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of water or a dilute acid. The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Use as an Internal Standard in GC-MS Analysis

This compound is an ideal internal standard for the quantification of 4-methoxybenzaldehyde in various matrices. A common approach involves derivatization to improve chromatographic properties and sensitivity.

Experimental Workflow: GC-MS Analysis with Internal Standard

Caption: Workflow for GC-MS analysis with an internal standard.

Methodology:

-

Sample Preparation: A known amount of the sample is taken, and a precise volume of a standard solution of this compound is added ("spiked").

-

Extraction: The analyte and the internal standard are extracted from the sample matrix using an appropriate technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Derivatization: The extracted sample is derivatized to improve volatility and thermal stability for GC analysis. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC column separates the analyte and internal standard derivatives, and the mass spectrometer detects and quantifies them.

-

Quantification: The concentration of 4-methoxybenzaldehyde in the original sample is determined by comparing the peak area of its derivative to the peak area of the this compound derivative.

Signaling and Metabolic Pathways

4-Methoxybenzaldehyde is known to be a human metabolite. The primary metabolic pathway for benzaldehydes in mammals involves oxidation to the corresponding carboxylic acid, which can then be conjugated for excretion.

Metabolic Pathway of 4-Methoxybenzaldehyde

Caption: Anticipated metabolic pathway of 4-methoxybenzaldehyde.

The aldehyde group of 4-methoxybenzaldehyde is oxidized by aldehyde dehydrogenase (ALDH) to form 4-methoxybenzoic acid (anisic acid). This carboxylic acid can then undergo phase II metabolism, such as conjugation with glucuronic acid or glycine, to form more water-soluble compounds that are readily excreted in the urine. The use of this compound can help in tracing and quantifying these metabolites in metabolic studies.

Molecular Weight of 4-Methoxybenzaldehyde-d1: A Technical Overview

This guide provides a focused analysis of the molecular weight of 4-Methoxybenzaldehyde-d1, a deuterated isotopologue of 4-Methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require precise molecular weight information for this compound.

Core Concept: Isotopic Substitution

This compound is structurally identical to 4-Methoxybenzaldehyde, with the exception that one of the hydrogen (H) atoms has been replaced by its heavier, stable isotope, deuterium (B1214612) (D). This single substitution of a neutron-containing hydrogen isotope results in a predictable increase in the compound's overall molecular weight.

Chemical and Molecular Data

The standard chemical formula for 4-Methoxybenzaldehyde is C₈H₈O₂.[1][2] For the deuterated version, this compound, the formula is C₈H₇DO₂. The molecular weight is calculated by summing the atomic weights of the constituent atoms.

The following table summarizes the relevant atomic and molecular weights used in this calculation.

| Atom/Molecule | Symbol/Formula | Atomic/Molecular Weight ( g/mol ) |

| Hydrogen (Protium) | ¹H | 1.007825 |

| Deuterium | D or ²H | 2.014102[3][4] |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.1479[1][5] |

| This compound | C₈H₇DO₂ | 137.1542 |

The calculation for the molecular weight of this compound is as follows:

-

Molecular Weight of C₈H₈O₂: 136.1479 g/mol

-

Subtract the mass of one Hydrogen atom: 136.1479 g/mol - 1.007825 g/mol = 135.140075 g/mol

-

Add the mass of one Deuterium atom: 135.140075 g/mol + 2.014102 g/mol = 137.154177 g/mol

Therefore, the calculated molecular weight for this compound is approximately 137.1542 g/mol .

Logical Workflow for Molecular Weight Determination

The process of determining the molecular weight of an isotopically labeled compound is a straightforward logical progression. It begins with identifying the base molecule and the specific isotopic substitution, followed by a calculation based on the precise masses of the isotopes involved.

Caption: Workflow for calculating the molecular weight of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxybenzaldehyde-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-Methoxybenzaldehyde-d1, a deuterated analog of the widely used organic compound 4-Methoxybenzaldehyde (B44291) (also known as p-anisaldehyde). The incorporation of deuterium (B1214612) at the formyl position offers a valuable tool for various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based analyses. This document details established synthetic methodologies, providing experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction to Deuterated Aldehydes

Isotopic labeling with deuterium has become an indispensable technique in medicinal chemistry and drug development.[] The substitution of hydrogen with deuterium can alter the pharmacokinetic and metabolic profiles of drug candidates, potentially leading to improved therapeutic efficacy and reduced toxicity.[2] Aldehydes are fundamental building blocks in organic synthesis, and their deuterated counterparts serve as key intermediates in the construction of complex isotopically labeled molecules.[][2] This guide focuses on the synthesis of this compound, providing practical methods for its preparation in a laboratory setting.

Synthetic Strategies

Two primary strategies have been identified for the efficient synthesis of this compound: the reduction of a suitable 4-methoxybenzoyl precursor using a deuterated reducing agent, and the direct hydrogen-deuterium exchange on 4-methoxybenzaldehyde.

Reduction of 4-Methoxybenzoyl Chloride

A classic and reliable method for the synthesis of aldehydes is the partial reduction of acyl chlorides. For the preparation of this compound, this involves the reduction of 4-methoxybenzoyl chloride with a deuterium source.

A well-established method for this transformation is the Rosenmund reduction , which utilizes deuterium gas (D₂) in the presence of a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄).[3][4] The catalyst is often treated with a "poison," such as quinoline-sulfur or thiourea, to prevent over-reduction of the aldehyde to the corresponding alcohol.[3][4]

Alternatively, deuterated metal hydrides can be employed. However, strong reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) will typically reduce the acyl chloride all the way to the alcohol. To achieve the desired aldehyde, a less reactive hydride reagent is necessary. Lithium tri(t-butoxy)aluminum deuteride, prepared from lithium aluminum deuteride and t-butanol, is a suitable choice for this selective reduction.

Direct Hydrogen-Deuterium Exchange (HDE)

Recent advancements in organocatalysis have provided a powerful method for the direct deuteration of aldehydes via hydrogen-deuterium exchange (HDE). This approach is particularly attractive as it starts from the readily available non-deuterated aldehyde. N-Heterocyclic carbenes (NHCs) have emerged as highly effective catalysts for this transformation, using heavy water (D₂O) as an inexpensive and readily available deuterium source.[5][6][7] The reaction proceeds under mild conditions and generally provides high levels of deuterium incorporation.[5]

Experimental Protocols

Synthesis of 4-Methoxybenzoyl Chloride (Starting Material)

4-Methoxybenzoyl chloride is a common starting material for the reduction-based syntheses and can be prepared from 4-methoxybenzoic acid.

Procedure:

To a solution of 4-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343), oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) is often added to facilitate the reaction.[8][9] The reaction mixture is stirred at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield crude 4-methoxybenzoyl chloride, which can often be used in the next step without further purification.

Protocol 1: Rosenmund Reduction of 4-Methoxybenzoyl Chloride

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 4-methoxybenzoyl chloride using deuterium gas.

Materials:

-

4-Methoxybenzoyl chloride

-

Palladium on barium sulfate (5% Pd)

-

Quinoline-sulfur poison (optional, but recommended)

-

Anhydrous toluene or xylene

-

Deuterium gas (D₂)

Procedure:

-

A flask is charged with anhydrous toluene and the Pd/BaSO₄ catalyst (typically 5-10 mol% relative to the acyl chloride). If a poison is used, it is added at this stage.

-

The system is flushed with nitrogen and then with deuterium gas.

-

A solution of 4-methoxybenzoyl chloride in anhydrous toluene is added to the flask.

-

The reaction mixture is stirred vigorously while a steady stream of deuterium gas is bubbled through the solution. The reaction is typically heated to facilitate the reaction and the removal of the DCl byproduct.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of celite.

-

The filtrate is washed with a mild base (e.g., sodium bicarbonate solution) to remove any remaining DCl, followed by a water wash.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Protocol 2: NHC-Catalyzed Hydrogen-Deuterium Exchange

This protocol outlines the direct deuteration of 4-methoxybenzaldehyde using an N-heterocyclic carbene catalyst and D₂O.

Materials:

-

4-Methoxybenzaldehyde

-

N-Heterocyclic carbene (NHC) precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)

-

A base (e.g., potassium carbonate, K₂CO₃)

-

Deuterium oxide (D₂O)

-

Anhydrous solvent (e.g., toluene or tetrahydrofuran, THF)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the NHC precatalyst (5-10 mol%) and the base (e.g., 1.2 equivalents) are added.

-

Anhydrous solvent and 4-methoxybenzaldehyde (1.0 eq) are then added.

-

Finally, D₂O (a large excess, often used as a co-solvent) is added to the reaction mixture.

-

The mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a specified period (typically several hours to overnight).

-

The reaction progress and the extent of deuterium incorporation can be monitored by ¹H NMR spectroscopy or mass spectrometry.

-

Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

The resulting this compound can be purified by column chromatography or vacuum distillation.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that the actual yields and deuterium incorporation levels may vary depending on the specific reaction conditions and the purity of the reagents used.

| Method | Starting Material | Deuterium Source | Typical Yield (%) | Deuterium Incorporation (%) | Reference |

| Rosenmund Reduction | 4-Methoxybenzoyl chloride | D₂ | 60-85 | >95 | [3][4] |

| NHC-Catalyzed HDE | 4-Methoxybenzaldehyde | D₂O | 70-95 | >98 | [5] |

Table 1: Comparison of Synthetic Methods for this compound

| Property | Value |

| Molecular Formula | C₈H₇DO₂ |

| Molecular Weight | 137.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 248 °C (for non-deuterated) |

| ¹H NMR (CDCl₃) | δ ~9.8 (s, trace H), 7.8 (d, 2H), 7.0 (d, 2H), 3.9 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ ~190 (t, J(C,D)), 164, 132, 130, 114, 56 |

| Mass Spectrometry (EI) | m/z (%) 137 (M⁺), 136, 108, 93, 77 |

Table 2: Physicochemical and Spectroscopic Data for this compound

Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Caption: Synthesis of this compound via Rosenmund Reduction.

Caption: Synthesis of this compound via NHC-Catalyzed HDE.

Caption: Logical overview of synthetic approaches.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the reduction of 4-methoxybenzoyl chloride and the direct hydrogen-deuterium exchange of 4-methoxybenzaldehyde. The Rosenmund reduction offers a classic and robust method, while the more recent NHC-catalyzed HDE presents a milder and often more efficient alternative with high deuterium incorporation. The choice of method will depend on the available resources, desired scale, and specific requirements of the research. This guide provides the necessary foundational knowledge for researchers to successfully synthesize this valuable isotopically labeled compound.

References

- 2. Recent Advances in Organocatalytic Methods for the Synthesis of Deuterated Aldehydes | Bentham Science [eurekaselect.com]

- 3. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]

- 7. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]

- 8. prepchem.com [prepchem.com]

- 9. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Isotopic Purity of 4-Methoxybenzaldehyde-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 4-Methoxybenzaldehyde-d1, a deuterated analog of the widely used flavoring agent and synthetic intermediate, p-anisaldehyde. Understanding and verifying the isotopic purity of deuterated compounds is critical for their application in various scientific fields, including as internal standards in quantitative mass spectrometry, for elucidating reaction mechanisms, and in the development of deuterated drugs with potentially improved pharmacokinetic profiles.

Understanding Isotopic Purity

Isotopic purity, also referred to as isotopic enrichment, quantifies the extent to which a specific isotope is present at a particular atomic position within a molecule, relative to other isotopes of the same element. For this compound, the focus is on the enrichment of deuterium (B1214612) (²H or D) at the aldehydic position. The isotopic purity is typically expressed as an atom percentage of deuterium (atom % D).

The presence of the unlabeled isotopologue (containing ¹H at the aldehydic position) and other potential isotopic impurities can arise from the synthetic route employed and the purity of the starting materials. Therefore, accurate determination of isotopic purity is essential to ensure the reliability and reproducibility of experimental results.

Quantitative Data for this compound

Commercially available this compound is generally supplied with a high degree of isotopic enrichment. The following table summarizes typical isotopic purity data for this compound.

| Compound | Isotopic Label | Typical Isotopic Purity (atom % D) | Typical Chemical Purity |

| This compound | Deuterium at the aldehydic position | 98%[1][2] | ≥96%[1] |

It is important to note that lot-to-lot variability can exist, and it is always recommended to consult the certificate of analysis provided by the supplier for specific purity information.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy is a highly effective method for determining the isotopic purity of deuterated compounds. By comparing the integral of the signal corresponding to the proton at the labeled position with the integrals of other non-deuterated protons in the molecule, the percentage of the remaining ¹H at the deuterated site can be calculated.

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte signals. A typical volume is 0.6-0.7 mL.

-

Transfer the solution to a clean and dry 5 mm NMR tube.

-

-

Instrumental Parameters (Example using a 400 MHz spectrometer):

-

Spectrometer: 400 MHz NMR spectrometer

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Time (AQ): ≥ 3 seconds to ensure full signal decay.

-

Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons of interest (typically 5-10 seconds) to ensure full relaxation and accurate integration.

-

Number of Scans (NS): 16 or higher to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals. The key signals for 4-Methoxybenzaldehyde (B44291) are:

-

Aldehydic proton (-CHO): ~9.8 ppm (this signal will be significantly reduced in the d1-labeled compound).

-

Aromatic protons: ~7.8 ppm (doublet) and ~7.0 ppm (doublet).

-

Methoxy (B1213986) protons (-OCH₃): ~3.9 ppm (singlet).

-

-

Calculation of Isotopic Purity:

-

Set the integral of a non-deuterated proton signal (e.g., the methoxy protons, which represent 3H) to a reference value (e.g., 3.00).

-

The integral of the residual aldehydic proton signal represents the amount of the unlabeled compound.

-

Isotopic Purity (atom % D) = [ 1 - (Integral of Aldehydic Proton / (Integral of Methoxy Protons / 3)) ] * 100

-

-

Mass Spectrometry (MS)

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The deuterated compound will have a molecular weight that is one mass unit higher than its unlabeled counterpart. By comparing the relative intensities of the molecular ions of the labeled (d1) and unlabeled (d0) species, the isotopic purity can be determined. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.

Detailed Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 100 µg/mL.

-

-

Instrumental Parameters (Example):

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in split mode (e.g., 50:1) to avoid column overload.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

-

-

-

Data Analysis:

-

Identify the chromatographic peak for 4-Methoxybenzaldehyde.

-

Extract the mass spectrum for this peak.

-

Determine the relative intensities of the molecular ion peaks for the unlabeled (d0, m/z 136) and the deuterated (d1, m/z 137) species.

-

Calculation of Isotopic Purity:

-

Isotopic Purity (atom % D) = [ Intensity(m/z 137) / (Intensity(m/z 136) + Intensity(m/z 137)) ] * 100

-

-

Note: This calculation should be corrected for the natural abundance of ¹³C, which also contributes to the M+1 peak (m/z 137). The theoretical contribution of ¹³C to the M+1 peak for C₈H₈O₂ is approximately 8.8%. This correction is crucial for accurate results.

-

Synthesis and Potential Impurities

This compound is typically synthesized by the reduction of a suitable precursor, such as 4-methoxybenzoyl chloride, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). Another route involves the oxidation of 4-methoxybenzyl alcohol-d₂.

Potential Impurities:

-

Isotopic Impurities: The primary isotopic impurity is the unlabeled 4-methoxybenzaldehyde (d0). This can result from incomplete deuteration during the synthesis or the presence of protic impurities in the reaction.

-

Chemical Impurities: These can include unreacted starting materials, by-products from the synthesis (e.g., 4-methoxybenzyl alcohol), or degradation products. The chemical purity is typically assessed by techniques like GC or HPLC.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for determining the isotopic purity of this compound and a conceptual representation of its use as an internal standard.

Caption: Workflow for Isotopic Purity Determination.

Caption: Use as an Internal Standard in LC-MS.

References

4-Methoxybenzaldehyde-d1: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methoxybenzaldehyde-d1. While specific stability studies on the deuterated form are not extensively available in public literature, the information presented here is based on the well-documented properties of its non-deuterated analogue, 4-Methoxybenzaldehyde. It is generally understood that the stability of isotopically labeled compounds is comparable to their unlabeled counterparts under typical storage conditions. This document aims to equip researchers with the necessary knowledge to ensure the integrity and longevity of this compound in a laboratory setting.

Core Stability Profile

4-Methoxybenzaldehyde is a relatively stable compound when stored under appropriate conditions. However, like many aldehydes, it is susceptible to degradation through oxidation, particularly when exposed to air and light. The primary degradation pathway involves the oxidation of the aldehyde functional group to a carboxylic acid. The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring can influence its reactivity.

Key factors that can affect the stability of this compound include:

-

Atmosphere: Exposure to oxygen can lead to oxidation.

-

Temperature: Elevated temperatures can accelerate degradation.

-

Light: Photochemical degradation can occur upon exposure to light.

-

Incompatible Materials: Contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided.[1]

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information for the non-deuterated compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1][2] Some suppliers recommend storage at room temperature, while others suggest 4°C for long-term storage.[3] For solutions in solvent, -20°C for up to one month and -80°C for up to six months is advised.[3] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly closed container.[1][2] For optimal stability, especially for long-term storage, storing under an inert atmosphere, such as nitrogen, is recommended.[3] | Prevents oxidation by atmospheric oxygen.[1] |

| Light | Protect from light. | Avoids potential photochemical degradation. |

| Location | Store in a dry and well-ventilated place.[1][2] | Prevents moisture absorption and ensures a safe storage environment. |

| Inertness | Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1] | Prevents chemical reactions that could degrade the compound. |

Physicochemical Properties

A summary of the relevant physicochemical properties of 4-Methoxybenzaldehyde is provided below. These properties are essential for handling and storage considerations.

| Property | Value |

| Molecular Formula | C₈H₇DO₂ (for d1) |

| Appearance | Clear liquid |

| Boiling Point | 248 - 249 °C |

| Melting Point | -1 °C |

| Flash Point | 116 °C |

| Decomposition Temperature | > 160°C[2] |

| Water Solubility | 2 g/L (20°C)[2] |

Experimental Protocols

While specific, detailed experimental protocols for stability studies of this compound were not found in the public domain, a general approach to assessing the stability of a chemical compound like this would involve the following steps.

General Stability Testing Protocol

-

Sample Preparation:

-

Accurately weigh a known amount of this compound.

-

Dissolve in a suitable, inert solvent (e.g., acetonitrile, methanol) to a known concentration.

-

Prepare multiple aliquots in appropriate containers (e.g., amber glass vials with PTFE-lined caps).

-

-

Stress Conditions:

-

Expose the aliquots to a range of stress conditions in controlled environmental chambers. These conditions may include:

-

Elevated Temperature: e.g., 40°C, 60°C.

-

High Humidity: e.g., 75% RH.

-

Light Exposure: Photostability chamber with controlled light and UV exposure.

-

Oxidative Stress: Introduction of an oxidizing agent (e.g., hydrogen peroxide) or exposure to an oxygen-rich atmosphere.

-

-

Maintain a set of control samples at the recommended storage conditions (e.g., 4°C, protected from light, under inert gas).

-

-

Time Points:

-

Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

The method should be able to separate the parent compound from any potential degradation products.

-

Quantify the amount of this compound remaining and identify and quantify any major degradation products.

-

-

Data Evaluation:

-

Plot the concentration of this compound as a function of time for each storage condition.

-

Determine the degradation rate and predict the shelf-life under various conditions.

-

Visualizations

Logical Relationship of Stability Factors

The following diagram illustrates the key environmental factors that can influence the stability of this compound and lead to its degradation.

Caption: Factors influencing the stability of this compound.

Experimental Workflow for a Stability Study

This diagram outlines a typical workflow for conducting a stability study on a chemical compound.

Caption: A typical experimental workflow for a chemical stability study.

References

Technical Guide on the Safe Handling of 4-Methoxybenzaldehyde-d1

Disclaimer: This document provides a detailed safety guide for 4-Methoxybenzaldehyde-d1. Specific safety data for the deuterated form is limited; therefore, this guide is largely based on the safety data sheet (SDS) for the non-deuterated analogue, 4-Methoxybenzaldehyde (CAS No. 123-11-5). The toxicological properties of the deuterated compound have not been fully investigated.[1][2] Researchers and scientists should handle this compound with care, adhering to the safety precautions outlined below.

Chemical Identification and Physical Properties

This compound is the deuterated form of 4-Methoxybenzaldehyde, an organic compound widely used in the fragrance and flavor industry.[3] It consists of a benzene (B151609) ring substituted with a formyl group and a methoxy (B1213986) group.[3]

Table 1: Physical and Chemical Properties of 4-Methoxybenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | [1][4] |

| Molecular Weight | 136.15 g/mol | [4] |

| Appearance | Clear liquid | [1][2] |

| Odor | Odorless to a sweet, floral, aniseed-like aroma | [1][2][3][4] |

| Melting Point | -1 °C / 30.2 °F | [1][2] |

| Boiling Point | 248 - 249 °C / 478.4 - 480.2 °F | [1][2] |

| Flash Point | 116 °C / 240.8 °F (closed cup) | [1][2][4] |

| Density | 1.119 g/cm³ at 25 °C (77 °F) | |

| Water Solubility | 2 g/L at 20 °C (68 °F) | [1][2] |

| Vapor Density | 4.7 (Air = 1.0) | [1][2][4] |

| Vapor Pressure | 1.5 mbar @ 74.7 °C | [1][2] |

| Autoignition Temperature | 225 °C / 437 °F | [2] |

| Explosion Limits | Lower: 1.4 Vol%, Upper: 5.3 vol % | [1][2] |

Hazard Identification and Classification

This chemical is classified as having chronic aquatic toxicity (Category 3) and is suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2).[1][5] It is harmful to aquatic life with long-lasting effects.[1][5]

Table 2: GHS Hazard Statements

| Code | Statement |

| H361 | Suspected of damaging fertility or the unborn child.[5] |

| H412 | Harmful to aquatic life with long lasting effects.[1][5] |

Toxicological Information

The toxicological properties of 4-Methoxybenzaldehyde have not been fully investigated.[2] However, available data on the non-deuterated form provides insight into its potential health effects.

Table 3: Acute Toxicity Data for 4-Methoxybenzaldehyde

| Exposure Route | Endpoint | Value | Species |

| Oral | LD50 | 3210 mg/kg | Rat[2] |

| Dermal | LD50 | >5000 mg/kg | Rabbit[2] |

| Inhalation | LC50 | >0.32 mg/L/7h | Rat[2] |

Key Health Effects:

-

Irritation: May cause skin and eye irritation.[6]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[6]

-

Ingestion: May be harmful if swallowed.[6]

-

Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in the safety data sheets are not provided within the documents themselves. The LD50 and LC50 values are standard toxicological metrics determined through acute toxicity studies. These studies typically involve administering the substance to laboratory animals (e.g., rats, rabbits) via different exposure routes and observing the mortality rate over a specified period. The reported values represent the dose or concentration that is lethal to 50% of the test population.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][6][7]

-

Do not ingest or inhale.[1]

-

Keep away from food, drink, and animal feedingstuffs.[7]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4][6]

-

Store locked up.[5]

-

Protect from air and sunlight/UV radiation as it may cause decomposition.[2][7]

-

Store below +30°C.[5]

Emergency and First-Aid Procedures

In case of exposure, follow these first-aid measures immediately.

First-Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[1][2][8][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2][6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[1][2]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][6]

Visual Safety Guides

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Personal Protective Equipment (PPE) selection workflow.

Caption: First-aid procedures for different exposure routes.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.cn]

- 2. fishersci.com [fishersci.com]

- 3. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

- 4. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 7. carlroth.com [carlroth.com]

- 8. methanex.com [methanex.com]

- 9. opcw.org [opcw.org]

In-Depth Technical Guide to the 1H NMR Spectrum of 4-Methoxybenzaldehyde-d1

This technical guide provides a comprehensive overview of the 1H NMR spectrum of 4-Methoxybenzaldehyde-d1, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected spectral data, a detailed experimental protocol for acquiring such a spectrum, and a logical visualization of the proton network.

Data Presentation

The 1H NMR spectral data for this compound is summarized in the table below. The data is based on typical values observed for the non-deuterated analog, 4-Methoxybenzaldehyde, in a deuterated chloroform (B151607) (CDCl3) solvent, with the key difference being the absence of the aldehydic proton signal due to deuteration.

| Protons (Position) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| OCH3 | ~3.73 | Singlet (s) | N/A | 3H |

| H-3, H-5 | ~6.86 | Doublet (d) | ~12.0 | 2H |

| H-2, H-6 | ~7.69 | Doublet (d) | ~12.0 | 2H |

Experimental Protocols

The following section details a standard methodology for the acquisition of a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common solvent for this compound due to its excellent dissolving properties for aromatic aldehydes and its single residual solvent peak that does not interfere with the analyte signals. Other deuterated solvents such as DMSO-d6 or Acetone-d6 can be used if solubility or specific interactions need to be studied.

-

Concentration: A sample concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a high-quality spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: The solution should be filtered through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is recommended for better signal dispersion and resolution.[1]

-

Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: An acquisition time of around 5 seconds ensures good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Integration: The relative areas of the signals are determined through integration to quantify the number of protons corresponding to each signal.

-

Peak Picking: The chemical shifts of the peaks are accurately determined.

Mandatory Visualization

The following diagram illustrates the logical relationships and coupling patterns expected in the 1H NMR spectrum of this compound.

Caption: Logical diagram of 1H NMR signals for this compound.

References

An In-depth Technical Guide to the 13C NMR Spectrum of 4-Methoxybenzaldehyde-d1

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for 4-Methoxybenzaldehyde have been reported in various solvents. The data presented below is for the non-deuterated compound and serves as a strong proxy for the deuterated isotopologue, with the exception of the C7 (carbonyl) carbon. In 4-Methoxybenzaldehyde-d1, the C7 signal would be expected to be a triplet (due to coupling with deuterium (B1214612), I=1) with a significantly reduced intensity in a proton-decoupled 13C NMR spectrum, or absent in a DEPT-135 experiment.

Table 1: 13C NMR Chemical Shifts (δ) in ppm for 4-Methoxybenzaldehyde

| Carbon Atom | DMSO-d6[1] | CDCl3[2] |

| C1 | 129.7 | 129.90 |

| C2, C6 | 131.8 | 131.88 |

| C3, C5 | 114.5 | 114.26 |

| C4 | 164.2 | 164.55 |

| C7 (CHO) | 191.3 | 190.68 |

| C8 (OCH3) | 55.7 | 55.51 |

Note: The assignments are based on established chemical shift predictions and experimental data for substituted benzene (B151609) rings.

Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure of 4-Methoxybenzaldehyde with the carbon atoms numbered for reference in the spectral data table.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a 13C NMR spectrum of an aromatic aldehyde like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-50 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Common choices for aromatic aldehydes include Chloroform-d (CDCl3) and Dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). If the solvent does not contain TMS, a small amount can be added.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe for the 13C frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Experiment: A standard one-pulse proton-decoupled 13C experiment is typically sufficient. For distinguishing between CH, CH2, and CH3 groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-45, DEPT-90, and DEPT-135) can be performed.

-

Pulse Width: Use a calibrated 90° pulse width.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans should provide a good signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually phase the resulting spectrum to obtain a flat baseline and absorptive Lorentzian peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

-

Referencing: Reference the spectrum to the solvent peak or TMS (0 ppm).

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the 13C NMR spectrum of this compound.

Caption: Logical workflow for the acquisition and analysis of a 13C NMR spectrum.

References

A Technical Guide to the Mass Spectrum of 4-Methoxybenzaldehyde-d1

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzaldehyde, commonly known as p-anisaldehyde, is a widely used organic compound in the fragrance, flavor, and pharmaceutical industries. Its deuterated isotopologue, 4-Methoxybenzaldehyde-d1, where the aldehydic hydrogen is replaced by deuterium (B1214612), serves as a valuable internal standard for quantitative analysis by mass spectrometry and as a tool in mechanistic studies. Understanding its mass spectral behavior is crucial for its effective application.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] This fragmentation pattern acts as a molecular fingerprint, providing rich structural information.[3] This guide will detail the predicted fragmentation of this compound based on the well-documented spectrum of its non-deuterated counterpart.[4]

Predicted Mass Spectrum and Fragmentation Analysis